molecular formula C19H15FN6OS B2475901 N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide CAS No. 932487-60-0

N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide

Cat. No. B2475901
CAS RN: 932487-60-0
M. Wt: 394.43
InChI Key: PJEQUXJDKOKFDI-UHFFFAOYSA-N
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Description

N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a useful research compound. Its molecular formula is C19H15FN6OS and its molecular weight is 394.43. The purity is usually 95%.
BenchChem offers high-quality N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Sulfonamides have a long history of use as antibacterial drugs. The synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide involves an amidation reaction. Its structure has been confirmed through FTIR, 1H and 13C NMR, and MS spectroscopies. Additionally, single-crystal X-ray diffraction analysis validates its conformation. Density functional theory (DFT) calculations further elucidate its molecular structure, electrostatic potential, and frontier molecular orbitals. These insights aid in designing novel sulfonamide-based drugs with potential antitumor, antidiabetic, and antiviral activities .

Cancer Research

Sulfonamide derivatives, including those similar to our compound, have demonstrated promising anticancer effects. For instance, compounds like SLC-0111, sulofenur, indisulam, and pozapanib are currently undergoing clinical trials. Researchers explore the potential of these molecules in inhibiting cancer cell growth and metastasis .

Chemical Biology

Understanding the physicochemical properties of sulfonamides is crucial. Vibrational frequency analysis provides insights into their behavior. By investigating the electrostatic potential and frontier molecular orbitals, researchers can predict reactivity and stability. Such studies contribute to the development of targeted therapies and drug optimization .

Agricultural Applications

While not directly related to this specific compound, sulfonamides have been used as pesticides (e.g., herbicides and insecticides). Their unique properties make them valuable in crop protection and weed control .

Materials Science

Sulfonamides can also be explored for their material properties. Their chemical stability and reactivity may find applications in coatings, sensors, and other functional materials .

Computational Chemistry

DFT calculations play a pivotal role in understanding molecular behavior. Researchers can use these methods to predict properties, optimize structures, and guide experimental studies .

properties

IUPAC Name

N-[3-[1-(3-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN6OS/c1-11-6-3-4-9-15(11)18(27)22-19-21-17(24-28-19)16-12(2)26(25-23-16)14-8-5-7-13(20)10-14/h3-10H,1-2H3,(H,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEQUXJDKOKFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide

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